(2R)-2,3-dihydro-1H-indol-2-ylmethanol
Overview
Description
(2R)-2,3-dihydro-1H-indol-2-ylmethanol is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring system with a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dihydro-1H-indol-2-ylmethanol typically involves the reduction of indole-2-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of indole-2-carboxaldehyde using a palladium on carbon (Pd/C) catalyst. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dihydro-1H-indol-2-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding indoline derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid.
Reduction: Indoline-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2,3-dihydro-1H-indol-2-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,3-dihydro-1H-indol-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the indole ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxaldehyde: A precursor in the synthesis of (2R)-2,3-dihydro-1H-indol-2-ylmethanol.
Indoline-2-methanol: A reduced form of this compound.
Indole-2-carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[(2R)-2,3-dihydro-1H-indol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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